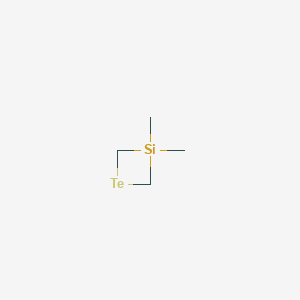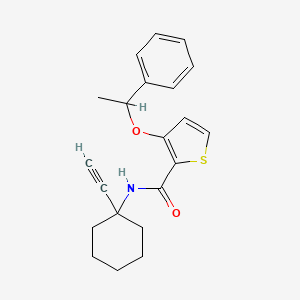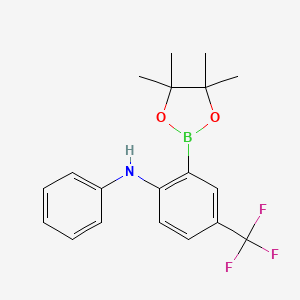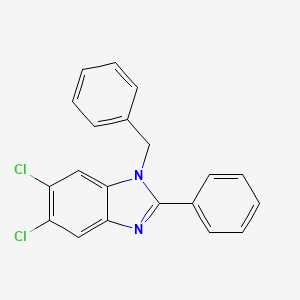![molecular formula C13H19N3O4 B12614347 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline CAS No. 919481-74-6](/img/structure/B12614347.png)
3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline is a chemical compound that features a morpholine ring attached to a propoxy group, which is further connected to a nitroaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline typically involves the reaction of 4-nitroaniline with 3-chloropropylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-nitroaniline attacks the chloropropyl group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 3-[3-(Morpholin-4-yl)propoxy]-4-phenylenediamine.
Substitution: Depending on the electrophile used, various substituted morpholine derivatives can be formed.
科学研究应用
3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
3-fluoro-4-[3-(morpholin-4-yl)propoxy]aniline: This compound has a similar structure but with a fluorine atom instead of a nitro group.
N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine: This compound features a quinazoline ring and is used as a kinase inhibitor.
Uniqueness
3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical and biological properties
属性
CAS 编号 |
919481-74-6 |
|---|---|
分子式 |
C13H19N3O4 |
分子量 |
281.31 g/mol |
IUPAC 名称 |
3-(3-morpholin-4-ylpropoxy)-4-nitroaniline |
InChI |
InChI=1S/C13H19N3O4/c14-11-2-3-12(16(17)18)13(10-11)20-7-1-4-15-5-8-19-9-6-15/h2-3,10H,1,4-9,14H2 |
InChI 键 |
IURFJYOZZDLPTA-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCOC2=C(C=CC(=C2)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12614281.png)
![(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12614287.png)

![N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12614293.png)
![2-([1,1'-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide](/img/structure/B12614305.png)

![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)

![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)


